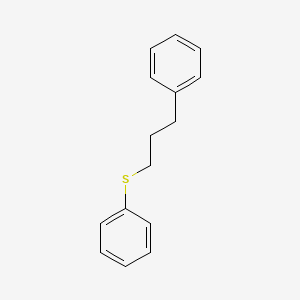

Phenyl 3-phenylpropyl sulphide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163395. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenylpropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJBPIWQWWQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184221 | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30134-12-4 | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030134124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30134-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL 3-PHENYLPROPYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Phenyl 3-phenylpropyl sulphide" synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of Phenyl 3-phenylpropyl sulphide

Abstract

This technical guide provides a comprehensive examination of the predominant synthesis mechanism for this compound, an unsymmetrical aryl alkyl sulfide.[1] This class of organosulfur compounds serves as a valuable structural motif and key intermediate in medicinal and organic chemistry.[1] The primary focus of this document is the elucidation of the SN2 (bimolecular nucleophilic substitution) pathway, which is analogous to the well-established Williamson ether synthesis.[2][3][4][5] We will explore the underlying principles governing reactant selection, the causality behind experimental conditions, and provide a detailed, field-proven protocol. Alternative synthetic strategies, including the Thiol-ene reaction and metal-catalyzed cross-couplings, are also briefly discussed to provide a broader context. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of C–S bond formation.

Introduction: The Significance of Unsymmetrical Sulfides

This compound (C₁₅H₁₆S) is an organosulfur compound characterized by a sulfur atom bridging a phenyl group and a 3-phenylpropyl group.[1][][7] As an unsymmetrical aryl alkyl sulfide, it belongs to a class of molecules that are integral to the synthesis of more complex chemical entities.[8] Their presence is noted in numerous biologically active compounds, and they are crucial intermediates for introducing specific functional groups or facilitating key bond-forming reactions.[1] The most direct and widely utilized method for synthesizing such molecules is through the alkylation of a thiolate, a robust and efficient reaction pathway.[2][4][5]

The Core Mechanism: SN2 Alkylation of Thiophenolate

The synthesis of this compound is most effectively achieved via a two-step sequence that mirrors the Williamson ether synthesis.[4][5] The process involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, followed by its reaction with a suitable alkyl halide.[2]

Step 1: Generation of the Thiophenolate Nucleophile

The reaction is initiated by the deprotonation of thiophenol. Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.[4][9][10] This enhanced acidity (pKa of thiophenol is ~6.6 vs. ~16 for cyclohexanol) allows for the use of relatively mild bases to generate the conjugate base, the thiophenolate anion.

Causality Behind Base Selection:

-

Strong Bases (e.g., Sodium Hydride, NaH): These provide rapid and irreversible deprotonation, driving the equilibrium completely towards the thiophenolate. However, they are highly reactive and require anhydrous conditions.

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Sodium Hydroxide, NaOH): These are often sufficient for deprotonating thiols and are operationally simpler and safer to handle.[2][11] The choice represents a balance between reactivity and experimental convenience.

The resulting thiophenolate ion is an exceptionally potent nucleophile.[4][9][10] The high nucleophilicity of sulfur, exceeding that of oxygen, is a key factor driving the success of this reaction.[10][12]

Step 2: The Concerted SN2 Attack

Once formed, the thiophenolate anion acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide, in this case, 3-phenylpropyl halide (e.g., bromide or chloride). The reaction proceeds via a classic SN2 mechanism.[2][3][4]

Key Characteristics of the SN2 Pathway:

-

Concerted Mechanism: The formation of the new sulfur-carbon bond and the breaking of the carbon-halide bond occur simultaneously in a single, concerted step.[3]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (the halide).

-

Substrate Preference: The SN2 reaction is highly sensitive to steric hindrance. It works best with methyl and primary alkyl halides.[2][3] 3-phenylpropyl halide is a primary halide, making it an ideal substrate that favors the desired substitution reaction over competing elimination (E2) pathways.[9]

The combination of a powerful sulfur nucleophile and a sterically unhindered primary alkyl halide ensures an efficient and high-yielding synthesis of the target sulfide.

Visualization of the Synthesis Mechanism

The overall reaction and its detailed mechanism can be visualized as follows:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Video: Preparation and Reactions of Sulfides [jove.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 7. PubChemLite - this compound (C15H16S) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of Phenyl 3-Phenylpropyl Sulphide

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Phenyl 3-phenylpropyl sulphide (CAS No: 30134-12-4). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structure, physicochemical properties, synthesis, reactivity, and spectral analysis, offering valuable insights for its application in research and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and general principles of aryl alkyl sulphide chemistry to provide a robust and practical resource.

Introduction and Molecular Identity

This compound, also known by its IUPAC name 3-phenylpropylsulfanylbenzene, is an organic thioether.[] This class of compounds, characterized by a sulfur atom bonded to two organic substituents, is of significant interest in medicinal chemistry and materials science. Aryl alkyl sulfides, in particular, serve as crucial intermediates in the synthesis of various biologically active molecules.[2] The structure of this compound, featuring both an aryl and an alkyl group attached to the sulfur atom, imparts a unique combination of electronic and steric properties that influence its reactivity and potential applications.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and application. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 30134-12-4 | [] |

| Molecular Formula | C₁₅H₁₆S | [] |

| Molecular Weight | 228.35 g/mol | [] |

| IUPAC Name | 3-phenylpropylsulfanylbenzene | [] |

| Synonyms | 1-Phenyl-3-(phenylthio)propane, Phenyl3-phenylpropylsulfide | [] |

| Boiling Point | 351.6 °C at 760 mmHg | [] |

| Density | 1.06 g/cm³ | [] |

| Predicted XlogP | 4.7 | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of unsymmetrical aryl alkyl sulfides is through nucleophilic substitution (SN2) reaction. This involves the reaction of a thiolate with an alkyl halide. For this compound, this would entail the reaction of sodium thiophenolate with a 3-phenylpropyl halide.

Reaction Scheme:

Figure 2: General synthesis pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.[4]

Materials:

-

Thiophenol

-

3-Phenylpropyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Thiophenol: To a stirred solution of thiophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

-

Nucleophilic Substitution: To the solution of sodium thiophenolate, add 3-phenylpropyl bromide (1.0 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the sulfur atom, which can act as a nucleophile and is susceptible to oxidation.

Oxidation

A key reaction of sulfides is their oxidation to sulfoxides and subsequently to sulfones. This transformation is of great interest in medicinal chemistry as sulfones are important pharmacophores.[5] The oxidation can be achieved using a variety of oxidizing agents.

Figure 3: Oxidation pathway of this compound.

-

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA).

-

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or an excess of m-CPBA.[4]

Spectral Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 228. The fragmentation pattern would likely involve cleavage of the C-S and C-C bonds.

Predicted Fragmentation:

| m/z | Fragment |

| 228 | [C₁₅H₁₆S]⁺ (Molecular Ion) |

| 135 | [C₆H₅S-CH₂-CH₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm corresponding to the ten protons of the two phenyl rings.

-

Aliphatic Protons:

-

A triplet for the two protons adjacent to the sulfur atom (S-CH₂), likely in the range of δ 2.8-3.0 ppm.

-

A triplet for the two protons of the benzylic methylene group (Ph-CH₂), expected around δ 2.6-2.8 ppm.

-

A multiplet for the central methylene group (-CH₂-), expected around δ 1.9-2.1 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the different carbon environments.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Aliphatic Carbons: Three distinct signals in the aliphatic region for the propyl chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-S stretching: A weak band around 600-800 cm⁻¹

Potential Applications

While specific applications for this compound are not extensively documented, the broader class of aryl alkyl sulfides holds significant promise in drug discovery and development.[2] They are key structural motifs in various biologically active compounds and can serve as versatile intermediates for the synthesis of more complex molecules. Given the presence of two phenyl rings and a flexible propyl linker, this compound could be explored as a scaffold for the design of novel therapeutic agents.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid inhalation, ingestion, and skin contact. Many organosulfur compounds have a strong, unpleasant odor.[8]

Conclusion

This compound is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and spectral characteristics based on available data and established chemical principles. Further research to generate comprehensive experimental data for this compound is warranted to fully explore its potential.

References

- Sigma-Aldrich. SAFETY DATA SHEET - Phenyl sulfide. (2024-08-07).

- Fisher Scientific.

- Benchchem. How to improve the yield of Phenyl 3-phenylpropyl sulfone synthesis.

- PPG.

- SUPPORTING INFORM

- Spectrum Chemical.

- Benchchem. This compound | 30134-12-4.

- eGyanKosh.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- PubChemLite. This compound (C15H16S).

- NIST WebBook. Sulfide, phenyl 3-phenylpropyl,.

- Benchchem. How to improve the yield of Phenyl 3-phenylpropyl sulfone synthesis.

- Sigma-Aldrich. PHENYL 3-PHENYLPROPYL SULFIDE AldrichCPR.

- ResearchGate. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. (2025-11-28).

- NIST WebBook. 3-Phenylpropanol.

- NIST WebBook. Welcome to the NIST WebBook.

- Organic Syntheses. phenyl vinyl sulfide.

- ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2025-08-06).

- ResearchGate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2025-08-05).

- NIST WebBook. 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester.

- MDPI.

- NIH.

- NIST WebBook.

- Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- Chemistry LibreTexts.

- CHAPTER 2 Fragmentation and Interpret

- NIST WebBook. 3-Phenylpropanol.

- NIST WebBook. 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester.

- NIST WebBook. 3-Phenylpropanol.

- NIST WebBook. Cyclopropyl phenyl sulphide.

- BOC Sciences. CAS 30134-12-4 this compound.

- SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- ResearchGate. Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)

- PMC - NIH.

- Bridge of Knowledge - MOST Wiedzy. SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY.

- CORE. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene).

- PubMed Central. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021-04-12).

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- PubChem - NIH.

- NIH. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22).

- PubChem - NIH.

Sources

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C15H16S) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfide, phenyl 3-phenylpropyl, [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Elucidation of Phenyl 3-Phenylpropyl Sulphide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Phenyl 3-phenylpropyl sulphide (CAS 30134-12-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert interpretation to facilitate the identification, characterization, and utilization of this aryl alkyl sulphide. Aryl alkyl sulfides are a significant class of compounds in organic and medicinal chemistry, often serving as key intermediates in the synthesis of complex molecules and appearing as structural motifs in biologically active agents.[]

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical aryl alkyl sulfides such as this compound is the nucleophilic substitution of an alkyl halide with a thiolate salt.[] The following protocol outlines a standard laboratory procedure for this synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via S-alkylation of thiophenol.

Materials:

-

Thiophenol

-

3-Phenylpropyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 equivalent) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

S-Alkylation: To the solution of sodium thiophenolate, add 3-phenylpropyl bromide (1.0 equivalent) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Predicted NMR spectral assignments for this compound.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is noted as available in the NIST WebBook, but is not directly accessible. [2]Based on the functional groups present, the following characteristic absorption bands are predicted.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1450 | Medium | CH₂ scissoring |

| 740, 690 | Strong | Monosubstituted benzene C-H out-of-plane bend |

| ~1090 | Weak | C-S stretch |

Rationale for Prediction:

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the two phenyl rings.

-

Aliphatic C-H Stretch: The peaks just below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized carbons in the propyl chain.

-

Aromatic C=C Skeletal Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

CH₂ Scissoring: This absorption is typical for methylene groups.

-

Monosubstituted Benzene C-H Bending: The strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range are highly diagnostic for a monosubstituted benzene ring. Since this molecule has two such rings, these bands are expected to be prominent.

-

C-S Stretch: The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic profile of this compound. While a complete set of experimental spectra is not publicly available, the combination of existing mass spectrometry data and expert-predicted NMR and IR data offers a robust foundation for the identification and characterization of this compound. The provided synthetic protocol is a standard and reliable method for its preparation. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling a deeper understanding and more effective utilization of this compound in their work.

References

- BenchChem. (n.d.). How to improve the yield of Phenyl 3-phenylpropyl sulfone synthesis.

-

NIST. (n.d.). Sulfide, phenyl 3-phenylpropyl,. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information for DOI: 10.1039/D0SC05335K.

- PubChem. (n.d.). 1-Phenyl-3-(phenylthio)propane.

- UPB. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

-

PubChemLite. (n.d.). This compound (C15H16S). Retrieved January 17, 2026, from [Link]

- ChemicalBook. (n.d.). This compound | 30134-12-4.

-

PubChem. (n.d.). 3-Phenylpropyl cinnamate. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

- ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.

- De Gruyter. (n.d.). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.

-

NIH. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to Phenyl 3-phenylpropyl Sulphide: Synthesis, Properties, and Applications in Chemical Research

Introduction: The Significance of Aryl Alkyl Sulphides

Aryl alkyl sulphides represent a class of organosulfur compounds that serve as pivotal intermediates and structural motifs in the realms of organic and medicinal chemistry.[1] Their prevalence in numerous biologically active compounds, including agents targeting conditions such as asthma, cancer, and Alzheimer's disease, underscores their importance.[1] Phenyl 3-phenylpropyl sulphide, the subject of this guide, is an exemplar of this class, featuring a sulfur atom bridging a phenyl group and a 3-phenylpropyl group. This guide provides an in-depth examination of its core characteristics, synthesis, and potential applications for researchers and drug development professionals.

Compound Identification and Structure

The fundamental identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 30134-12-4 | [2][] |

| IUPAC Name | 3-phenylpropylsulfanylbenzene | [] |

| Synonyms | 1-Phenyl-3-(phenylthio)propane, Phenyl 3-phenylpropylsulfide | [] |

| Molecular Formula | C15H16S | [2][] |

| SMILES | C1=CC=C(C=C1)CCCSC2=CC=CC=C2 | [][4] |

| InChI Key | UJRJBPIWQWWQMB-UHFFFAOYSA-N | [2][] |

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical aryl alkyl sulphides like this compound is most commonly achieved via nucleophilic substitution (SN2) pathways. This approach offers a reliable and well-understood method for forming the requisite carbon-sulfur bond.

Synthetic Workflow: Nucleophilic Substitution

The primary route involves the reaction of thiophenol with a suitable 3-phenylpropyl halide. The causality behind this choice is rooted in the high nucleophilicity of the thiolate anion, which is generated in situ.

-

Deprotonation of Thiophenol: Thiophenol is a weak acid. To transform it into a potent nucleophile, a base (e.g., sodium hydride, potassium carbonate) is used to abstract the acidic proton, yielding a thiophenolate anion.

-

SN2 Attack: The resulting thiophenolate anion then acts as the nucleophile, attacking the electrophilic carbon of the 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide), displacing the halide leaving group.

The workflow below illustrates this common and efficient synthetic pathway.

Caption: SN2 synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles.

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add anhydrous solvent (e.g., DMF, 100 mL). Add thiophenol (1.0 eq).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add a suitable base, such as sodium hydride (1.1 eq), portion-wise. Stir for 30 minutes to ensure complete formation of the thiophenolate anion.

-

Electrophile Addition: Add 3-phenylpropyl bromide (1.05 eq) dropwise to the solution while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.[5]

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the compound is provided below.

| Property | Value | Source |

| Molecular Weight | 228.35 g/mol | [2][] |

| Boiling Point | 351.6°C at 760 mmHg | [] |

| Density | 1.06 g/cm³ | [] |

| Purity (Typical) | >95% | [] |

Applications in Research and Drug Discovery

While this compound itself may not be the final active pharmaceutical ingredient (API), its true value for drug development professionals lies in its role as a key synthetic intermediate.

Precursor to Bioactive Sulfones

The sulfide moiety is readily oxidized to its corresponding sulfoxide and sulfone. This transformation is critical because the sulfone functional group is a cornerstone in modern medicinal chemistry. For instance, novel phenyl sulfone derivatives have been discovered as selective, orally active RORγt inverse agonists, which are pursued for the treatment of autoimmune diseases.[6] The sulfide serves as the direct precursor to these more complex and biologically active molecules.

The oxidation workflow is a fundamental step in leveraging the sulfide for drug discovery programs.

Caption: Oxidation of the sulfide to the corresponding sulfone.

Experimental Protocol: Oxidation to Phenyl 3-phenylpropyl sulfone

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent. Common choices include:

-

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, it is a "green" option as its only byproduct is water.[5]

-

m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common laboratory oxidant.

-

Add approximately 2.2 equivalents of the oxidant to ensure complete conversion to the sulfone.

-

-

Reaction and Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting sulfide. The sulfone product is significantly more polar and will have a lower Rf value than the sulfide.[5]

-

Workup and Purification: Upon completion, quench any excess oxidant and perform an appropriate aqueous workup. The sulfone product can then be isolated and purified, typically by recrystallization or column chromatography. With optimized protocols, yields for this oxidation step can exceed 90%.[5]

Potential in Antimicrobial Research

Related structural classes, such as benzyl phenyl sulfide derivatives, have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] The proposed mechanism involves the destruction of the bacterial cell membrane.[7] This suggests that this compound and its derivatives could serve as a valuable scaffold for the design and synthesis of new antibacterial agents, a critical area of research given the rise of antibiotic resistance.

Conclusion

This compound is a well-defined organosulfur compound with established physical properties and straightforward synthetic routes. Its primary significance for researchers and drug development professionals lies not in its intrinsic biological activity, but in its role as a versatile synthetic intermediate. As a direct precursor to phenyl sulfones, it provides access to a class of compounds with proven therapeutic potential, particularly as modulators of nuclear receptors like RORγt. Furthermore, its structural similarity to known antibacterial agents suggests it is a promising starting point for the development of novel anti-infectives. The reliable protocols for its synthesis and subsequent functionalization make it an invaluable tool in the modern medicinal chemist's arsenal.

References

-

NIST WebBook. (n.d.). Sulfide, phenyl 3-phenylpropyl. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl propyl sulfide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H16S). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropyl propanoate. Retrieved from [Link]

-

PubMed. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

- Google Patents. (2010). Preparation method for substituted diphenyl sulfide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfide, phenyl 3-phenylpropyl, [webbook.nist.gov]

- 4. PubChemLite - this compound (C15H16S) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Synthesis of Precursors for Phenyl 3-Phenylpropyl Sulphide

An In-depth Technical Guide:

Introduction

Aryl alkyl sulfides are a class of organosulfur compounds that serve as vital intermediates and structural motifs in both organic and medicinal chemistry.[1] Their prevalence in numerous biologically active compounds, including agents targeting asthma, Alzheimer's disease, and cancer, underscores their significance.[1] Phenyl 3-phenylpropyl sulphide, with its characteristic thioether linkage bridging a phenyl group and a 3-phenylpropyl group, represents a archetypal unsymmetrical aryl alkyl sulfide.[1][2][][4] This guide provides a comprehensive technical overview of the strategic synthesis of its core precursors, focusing on the underlying chemical principles, field-proven methodologies, and the causal logic behind experimental choices. We will dissect the synthesis of the requisite 3-phenylpropyl electrophiles and explore their subsequent coupling with a thiophenol source to construct the target molecule.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

The logical disconnection of this compound centers on the formation of the carbon-sulfur bond. This retrosynthetic analysis reveals two primary precursors: a phenylthio- moiety and a 3-phenylpropyl moiety. The most convergent and widely practiced approach involves a nucleophilic substitution reaction, which defines the required functionality of these precursors.

Primary Disconnection Strategy:

The most common strategy involves disconnecting the bond between the sulfur atom and the alkyl chain. This leads to thiophenol (or its conjugate base, thiophenolate) as the sulfur nucleophile and a 3-phenylpropyl cation equivalent as the electrophile. This electrophile must be equipped with a suitable leaving group.

Caption: Retrosynthetic analysis of this compound.

This analysis dictates that our primary synthetic efforts must be directed towards the efficient preparation of a reactive 3-phenylpropyl precursor, starting from readily available materials.

Chapter 2: Synthesis of the 3-Phenylpropyl Synthon

The versatility of the 3-phenylpropyl synthon is paramount, as it can be employed as an alcohol for certain coupling reactions (e.g., Mitsunobu) or, more commonly, as an electrophile bearing a good leaving group for SN2 reactions.

3-Phenylpropan-1-ol is a key intermediate from which various electrophilic derivatives can be accessed. Several reliable methods exist for its synthesis.

-

Method A: Reduction of Cinnamic Acid Derivatives The reduction of ethyl cinnamate or cinnamic acid itself is a highly efficient route. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, other reagent systems can also be employed.[5]

-

Method B: Reduction of Cinnamaldehyde Catalytic hydrogenation of cinnamaldehyde over a palladium or nickel catalyst can selectively reduce both the alkene and the aldehyde to furnish 3-phenylpropan-1-ol.[5]

-

Method C: Multi-step Synthesis from Toluene For a more foundational approach starting from a simple aromatic hydrocarbon, a multi-step sequence can be employed. This involves the oxidation of toluene to benzoic acid, conversion to benzaldehyde, followed by an Aldol condensation with acetaldehyde and subsequent reduction.[6]

Experimental Protocol: Reduction of Ethyl Cinnamate to 3-Phenyl-1-propanol

This protocol is adapted from established literature procedures for the reduction of esters.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition: A solution of ethyl cinnamate in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath.

-

Workup: The resulting granular precipitate is filtered off and washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-phenyl-1-propanol.[5]

To facilitate nucleophilic attack by a thiol, the hydroxyl group of 3-phenylpropan-1-ol, a poor leaving group, must be converted into a group that is readily displaced, such as a halide or a sulfonate ester.

Caption: Activation of 3-phenylpropan-1-ol.

-

Synthesis of 3-Phenylpropyl Bromide This transformation is a standard SN2 reaction where the hydroxyl group is first protonated (using HBr) or activated by a phosphorus reagent (like PBr₃) to create a good leaving group, which is then displaced by the bromide ion.[7][8] This compound is a clear, colorless to light yellow liquid.[7]

-

Synthesis of 3-Phenylpropyl Tosylate Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate ester. The tosylate anion is an exceptionally good leaving group due to the resonance stabilization of its negative charge, making 3-phenylpropyl tosylate a highly reactive substrate for SN2 reactions.[9]

Experimental Protocol: Synthesis of 3-Phenylpropyl Tosylate

-

Setup: A solution of 3-phenylpropan-1-ol in dichloromethane (DCM) or pyridine is prepared in a flask and cooled to 0 °C in an ice bath.

-

Reagent Addition: p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the cooled solution with stirring. If using an inert solvent like DCM, a base such as triethylamine or pyridine is added to neutralize the HCl byproduct.[10]

-

Reaction: The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup: The reaction mixture is poured into cold water and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude tosylate can be purified by recrystallization or flash column chromatography.[10]

Chapter 3: The Thiophenol Synthon

Thiophenol is the second key precursor. It is a commercially available and relatively inexpensive reagent. For academic completeness, its synthesis can be achieved through several methods, such as the reduction of benzenesulfonyl chloride or through a copper-catalyzed coupling of aryl iodides with a sulfur source, followed by reduction.[11] Due to its commercial availability, in-lab synthesis is often unnecessary for most applications.

Chapter 4: Strategic Assembly of this compound

With the precursors in hand, the final C-S bond formation can be accomplished. The choice of method depends on the available precursor and desired reaction conditions.

This is the most direct and common method for synthesizing thioethers.[12][13] It is the sulfur analog of the well-known Williamson ether synthesis.[12][14][15] The reaction proceeds via an SN2 mechanism, where a nucleophilic thiolate anion attacks the electrophilic carbon of the alkyl precursor, displacing the leaving group.[12][16][17]

Caption: Workflow for S-Alkylation Synthesis.

Experimental Protocol: Synthesis via S-Alkylation

-

Thiolate Formation: In a round-bottom flask, thiophenol is dissolved in a suitable solvent such as ethanol, DMF, or THF. An equimolar amount of a base (e.g., sodium hydroxide, sodium ethoxide, or sodium hydride) is added to deprotonate the thiol and form the sodium thiophenolate salt in situ.[12]

-

Addition of Electrophile: A solution of the electrophile (3-phenylpropyl bromide or 3-phenylpropyl tosylate) in the same solvent is added to the thiophenolate solution.

-

Reaction: The mixture is stirred, often with gentle heating, for several hours. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt, and concentrated. The crude sulfide is then purified by column chromatography or distillation to yield the final product.

The Mitsunobu reaction provides an alternative route that directly converts an alcohol (3-phenylpropan-1-ol) into the corresponding thioether without needing to first isolate an activated electrophile.[18][19][20] The reaction uses a redox system of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21]

The mechanism involves the activation of the alcohol by a phosphonium intermediate, making the oxygen a good leaving group.[18][19] The acidic thiol then acts as the nucleophile, displacing the activated oxygen in an SN2 fashion, which results in an inversion of configuration if a chiral secondary alcohol is used.[18][19][22]

Caption: Simplified Mitsunobu reaction mechanism.

Experimental Protocol: Mitsunobu Synthesis

-

Setup: A solution of 3-phenylpropan-1-ol, thiophenol, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) is prepared in a flask under an inert atmosphere and cooled to 0 °C.

-

Reagent Addition: DEAD or DIAD is added dropwise to the stirred solution. An exothermic reaction is often observed.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography is typically required to isolate the pure this compound.

Chapter 5: Data Summary and Method Comparison

| Synthetic Route | Key Precursors | Typical Yields | Advantages | Disadvantages |

| S-Alkylation (Bromide) | Thiophenol, 3-Phenylpropyl Bromide | Good to Excellent | High yields, reliable, uses common reagents. | Requires pre-synthesis of the alkyl halide. |

| S-Alkylation (Tosylate) | Thiophenol, 3-Phenylpropyl Tosylate | Excellent | Highly reactive electrophile, very clean SN2 reaction. | Tosylate is more expensive and requires an extra synthetic step. |

| Mitsunobu Reaction | Thiophenol, 3-Phenylpropan-1-ol | Good | Mild conditions, direct use of alcohol, stereochemical inversion. | Stoichiometric amounts of byproducts, purification can be difficult. |

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Hughes, D. L. (2010). The Mitsunobu Reaction. Chemical Reviews, 110(8), 4569-4609. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Coll. Vol. 3, p.729 (1955); Vol. 28, p.92 (1948). Retrieved from [Link]

-

Study.com. (n.d.). Outline the synthesis of 3-phenyl-1-propanol from toluene. Retrieved from [Link]

-

JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitutions of Tosylate 6 with Thiol Nucleophiles. Retrieved from [Link]

-

O'Brien, P. (2009). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 5, 13. Retrieved from [Link]

-

Televic. (2025). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. Retrieved from [Link]

-

Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2150. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

-

Norris, B. (2019, October 15). Synthesis of sulfides [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-ene and Thiol-yne Chemistry in Ideal Network Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling reactions of aryl/alkyl thiols with aryl halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

O'Donovan, D. H., & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Current Organic Chemistry, 18(20), 2635-2653. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol. Retrieved from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

NTU IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Aryl Halides with Thiophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of Alcohols to Thiols via Tosylate Intermediates. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the formation of the phenyl tosylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H16S). Retrieved from [Link]

-

ACS Publications. (2018). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]

-

Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C15H16S) [pubchemlite.lcsb.uni.lu]

- 4. PHENYL 3-PHENYLPROPYL SULFIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. homework.study.com [homework.study.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-Bromo-3-phenylpropane synthesis - chemicalbook [chemicalbook.com]

- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 12. Video: Preparation and Reactions of Sulfides [jove.com]

- 13. organicchemistryguide.com [organicchemistryguide.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. byjus.com [byjus.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Phenyl 3-Phenylpropyl Sulphide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of Phenyl 3-phenylpropyl sulphide. It integrates theoretical principles with actionable experimental protocols, designed to empower researchers in making informed decisions for solvent selection in synthesis, purification, and formulation development.

Introduction: The Critical Role of Solvent Selection

This compound (C₁₅H₁₆S) is a thioether compound whose utility in chemical synthesis and potential application in drug development programs necessitates a thorough understanding of its solubility.[1][] The choice of solvent is a pivotal decision that influences reaction kinetics, impurity profiles, crystallization behavior, and ultimately, the bioavailability of a formulated active pharmaceutical ingredient (API). This document serves as a foundational resource, exploring the physicochemical properties of this compound and providing a framework for systematically determining its solubility in a range of organic solvents.

Physicochemical Profile and Solubility Predictions

A molecule's solubility is governed by its intrinsic properties. Understanding these characteristics is the first step in predicting its behavior in various solvents.

Key Physicochemical Properties:

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₆S | [][3] |

| Molecular Weight | 228.35 g/mol | [][3] |

| CAS Registry Number | 30134-12-4 | [1][3] |

| Boiling Point | 351.6°C at 760 mmHg | [] |

| Density | 1.06 g/cm³ | [] |

| Predicted XlogP | 4.7 | [4] |

| Structure | Contains two phenyl rings and a flexible propyl chain linked by a sulphur atom. | [3][5] |

Analysis and Prediction: The structure of this compound is predominantly non-polar. It features two aromatic phenyl groups and a hydrocarbon chain, contributing to significant van der Waals forces. The central thioether (sulphide) group introduces a slight polarity but lacks the capacity for hydrogen bonding that is characteristic of ethers.[6] The high predicted XlogP value of 4.7 further confirms its lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[4]

Based on the principle of "like dissolves like", it is predicted that this compound will exhibit high solubility in non-polar and moderately polar aprotic organic solvents.[7] Conversely, its solubility is expected to be extremely low in highly polar solvents, particularly polar protic solvents like water or short-chain alcohols.[8]

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more nuanced prediction beyond simple polarity, the Hansen Solubility Parameters (HSP) offer a powerful model.[9] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and a solute with similar HSP values (a small distance, Ra, in the three-dimensional Hansen space) are likely to be miscible.[9] While the specific HSP values for this compound have not been experimentally determined, they can be estimated or determined empirically. A substance with its structural characteristics would be expected to have a relatively high δD, a low-to-moderate δP, and a very low δH.

Application in Solvent Screening: By comparing the estimated HSP of the solute to the known HSP of various solvents, researchers can create a ranked list of potential candidates for experimental testing.[10][11] This approach is particularly valuable for identifying synergistic solvent blends, where two poor solvents can be mixed to create an excellent solvent system.[12]

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial screening, empirical data is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for accurately determining equilibrium solubility.[13][14]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Selected organic solvent (HPLC grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to ensure solid remains after equilibrium is reached, confirming saturation.

-

Dispense a precise volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25°C (or the desired temperature).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. Causality Note: A sufficient equilibration time is critical. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change, thereby validating that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness Note: This filtration step is crucial to remove all particulate matter, ensuring that the analysis measures only the dissolved solute.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification (HPLC Analysis):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, typically mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: A step-by-step workflow for determining equilibrium solubility.

Expected Solubility in Common Organic Solvents

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | High | "Like dissolves like." The non-polar nature of the solute matches the solvent. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High to Moderate | The moderate polarity of these solvents can accommodate the thioether group while their organic character solubilizes the phenyl and propyl groups. |

| Polar Protic | Ethanol, Methanol | Low to Very Low | The strong hydrogen bonding network of the solvent is difficult for the non-H-bonding solute to disrupt. |

| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | Significant mismatch in polarity and intermolecular forces. |

The following diagram visualizes the relationship between solvent polarity and the predicted solubility of this compound.

Caption: Relationship between solvent class and expected solute compatibility.

Conclusion

The solubility of this compound is dominated by its significant non-polar character. It is predicted to be highly soluble in non-polar and polar aprotic solvents and poorly soluble in polar protic solvents. This guide provides both the theoretical foundation for making initial solvent selections and a robust, self-validating experimental protocol for generating precise solubility data. For professionals in research and drug development, applying this systematic approach will facilitate more efficient process development, purification, and formulation design.

References

-

Sulfide, phenyl 3-phenylpropyl . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone via YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Chemistry LibreTexts. [Link]

-

How to determine the solubility of a substance in an organic solvent? . ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers . U.S. Food and Drug Administration (FDA). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers . European Medicines Agency (EMA). [Link]

-

Hansen solubility parameter . Wikipedia. [Link]

-

HSP for Beginners . Hansen Solubility Parameters. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]

-

This compound (C15H16S) . PubChemLite. [Link]

-

Organic sulfide . Wikipedia. [Link]

-

Chapter 7. Alcohols, Thiols, Phenols, Ethers . Southern Illinois University Edwardsville (SIUE). [Link]

-

A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science . Royal Society of Chemistry. [Link]

-

Solvent effects on the redox properties of thioethers . PubMed. [Link]

Sources

- 1. PHENYL 3-PHENYLPROPYL SULFIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sulfide, phenyl 3-phenylpropyl, [webbook.nist.gov]

- 4. PubChemLite - this compound (C15H16S) [pubchemlite.lcsb.uni.lu]

- 5. Sulfide, phenyl 3-phenylpropyl, [webbook.nist.gov]

- 6. Organic sulfide - Wikipedia [en.wikipedia.org]

- 7. chem.ws [chem.ws]

- 8. siue.edu [siue.edu]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. mdpi.com [mdpi.com]

- 14. fda.gov [fda.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Solvent effects on the redox properties of thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Aryl Alkyl Sulfides

Introduction

Aryl alkyl sulfides, a class of organosulfur compounds characterized by a sulfur atom bonded to both an aryl and an alkyl group, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Their structural motif is present in a variety of biologically active molecules and approved pharmaceuticals, highlighting their therapeutic potential.[3][4][5] This technical guide provides a comprehensive overview of the diverse biological activities of aryl alkyl sulfides, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic promise of this important class of compounds.

The interest in aryl alkyl sulfides stems from their ability to modulate various physiological and pathological processes. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[6][7][8][9] The versatility of their chemical structure allows for facile modification, enabling the optimization of their biological profiles. This guide will explore these key activities in detail, providing insights into the underlying molecular mechanisms and offering practical guidance on their investigation.

Antimicrobial Activity

Aryl alkyl sulfides have shown considerable promise as antimicrobial agents, with activity against a range of pathogenic bacteria.[10][11][12] The antimicrobial efficacy of these compounds is often attributed to the presence of the sulfur linkage, which can interact with microbial cellular components.[7]

Mechanism of Action

The precise mechanisms by which aryl alkyl sulfides exert their antimicrobial effects are multifaceted and can vary depending on the specific compound and microbial species. One proposed mechanism involves the disruption of microbial membranes, leading to increased permeability and subsequent cell death. Another key mechanism is the inhibition of essential microbial enzymes. For instance, some aryl alkyl sulfides have been shown to target enzymes involved in bacterial cell wall synthesis or metabolic pathways crucial for survival.[10] The electron-deficient nature of the sulfur center in some derivatives can increase their reactivity towards nucleophilic residues in microbial proteins, leading to enzyme inactivation.[10]

Structure-Activity Relationship

Studies have revealed important structure-activity relationships (SAR) for the antimicrobial activity of aryl alkyl sulfides. The nature and substitution pattern of both the aryl and alkyl groups significantly influence their potency. For example, the presence of electron-withdrawing groups on the aryl ring can enhance antimicrobial activity.[10] The length and branching of the alkyl chain also play a crucial role, with optimal chain lengths often observed for maximal efficacy.[11][12] It has been demonstrated that the disulfide linkage is essential for the antibacterial bioactivity of certain aryl-alkyl disulfides.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of aryl alkyl sulfides is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of an aryl alkyl sulfide that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Test aryl alkyl sulfide compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer (for measuring bacterial density)

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the aryl alkyl sulfide in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in the 96-well plate using the appropriate growth medium to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Data Presentation: Antimicrobial Activity of Selected Aryl Alkyl Sulfides

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| para-Nitrophenyl methyl disulfide | Staphylococcus aureus | Not specified, but showed a 35mm zone of inhibition | [10] |

| Pyridine-N-oxide disulfides | Mycobacterium tuberculosis | 4 | [10] |

| Diallyl disulfide | Vibrio cholerae | 1.57 - 12.5 | [7] |

| Diallyl trisulfide | Vibrio cholerae | 0.2 - 1.57 | [7] |

| Diallyl tetrasulfide | Vibrio cholerae | 0.005 - 0.4 | [7] |

Anticancer Activity

A significant body of research has highlighted the potential of aryl alkyl sulfides as anticancer agents.[8][13][14][15] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Mechanism of Action

The anticancer mechanisms of aryl alkyl sulfides are diverse and often involve the modulation of multiple cellular signaling pathways. A key mechanism is the induction of oxidative stress within cancer cells.[15] This can lead to DNA damage and trigger apoptotic cell death. Some aryl alkyl sulfides can also interfere with the cell cycle, causing arrest at specific phases, such as the G2/M phase, thereby preventing cell division.[14][15] Furthermore, these compounds have been reported to modulate the activity of key signaling proteins involved in cancer progression, such as those in the NF-κB and MAPK pathways.[16] Diallyl trisulfide (DATS), a component of garlic, has been shown to disrupt microtubule network formation in cancer cells.[14]

Structure-Activity Relationship

The anticancer activity of aryl alkyl sulfides is highly dependent on their chemical structure. For instance, in the case of diallyl sulfides, the number of sulfur atoms has been shown to correlate with their anticancer potency, with diallyl trisulfide being more active than diallyl disulfide and diallyl monosulfide.[7][14][15] The nature of the aryl and alkyl substituents also plays a critical role in determining their efficacy and selectivity against different cancer cell lines.[8]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Objective: To evaluate the effect of an aryl alkyl sulfide on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test aryl alkyl sulfide compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aryl alkyl sulfide in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualization of Anticancer Mechanism

Caption: Proposed anticancer mechanism of aryl alkyl sulfides.

Anti-inflammatory Activity

Aryl alkyl sulfides have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6][9][17][18]

Mechanism of Action

The anti-inflammatory effects of aryl alkyl sulfides are often mediated through the inhibition of key inflammatory pathways. These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[9][16][18] This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][16] Furthermore, aryl alkyl sulfides can inhibit the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response.[9][16] Some garlic-derived allyl sulfides have been shown to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[17][18]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To assess the inhibitory effect of an aryl alkyl sulfide on NO production in activated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test aryl alkyl sulfide compound

-

Griess reagent (for NO measurement)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-